(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine core substituted with a chloro group and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminopyridine derivative.
Introduction of the Chloro and Isopropyl Groups: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride, while the isopropyl group can be introduced via alkylation using isopropyl halides.
Formation of the Enone Moiety: The final step involves the formation of the enone structure through a condensation reaction between the pyrrolo[2,3-c]pyridine derivative and a dimethylamino ketone under basic conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and cost-effectiveness. This often involves:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems may be used.
Catalysts and Solvents: The use of catalysts such as palladium or copper can enhance reaction rates, while solvents like dichloromethane or toluene are chosen for their ability to dissolve reactants and products effectively.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the enone moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The enone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
- (E)-1-(5-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (E)-1-(5-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and bioactivity profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-1-(5-chloro-1-propan-2-ylpyrrolo[2,3-c]pyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-10(2)19-9-12(14(20)5-6-18(3)4)11-7-15(16)17-8-13(11)19/h5-10H,1-4H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWYICOIUDZTP-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC(=NC=C21)Cl)C(=O)C=CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C2=CC(=NC=C21)Cl)C(=O)/C=C/N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719909 |
Source
|
Record name | (2E)-1-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221153-81-6 |
Source
|
Record name | (2E)-1-[5-Chloro-1-(propan-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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